molecular formula C16H16O3 B8414289 3-(2,6-Dimethylbenzyloxy)benzoic acid

3-(2,6-Dimethylbenzyloxy)benzoic acid

Cat. No. B8414289
M. Wt: 256.30 g/mol
InChI Key: SVLJVHWOCSCRKL-UHFFFAOYSA-N
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Patent
US07615575B2

Procedure details

1N NaOH (86 ml) was added to a stirred solution of Ethyl 3-(2,6-dimethylbenzyloxy)benzoate (Step A, 16.31 g, 57.4 mmol) in absolute alcohol (150 ml). After 3 hours of stirring at room temperature, the reaction mixture was acidified with 1M HCl and concentrated in vacuo. The organic residue was taken into chloroform and washed with 1N HCl, dried over Na2SO4, filtered, concentrated and purified by flash chromatography using chloroform:methanol (95:5 spiked with acetic acid) as elutent.
Name
Quantity
86 mL
Type
reactant
Reaction Step One
Name
Ethyl 3-(2,6-dimethylbenzyloxy)benzoate
Quantity
16.31 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:5]=1[CH2:6][O:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=1)[C:11]([O:13]CC)=[O:12].Cl>>[CH3:23][C:19]1[CH:20]=[CH:21][CH:22]=[C:4]([CH3:3])[C:5]=1[CH2:6][O:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=1)[C:11]([OH:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
86 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Ethyl 3-(2,6-dimethylbenzyloxy)benzoate
Quantity
16.31 g
Type
reactant
Smiles
CC1=C(COC=2C=C(C(=O)OCC)C=CC2)C(=CC=C1)C
Name
alcohol
Quantity
150 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3 hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1=C(COC=2C=C(C(=O)O)C=CC2)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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